(1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL
Description
(1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 3,4-dimethylphenyl substituent and a (1S,2S) stereochemical configuration. The compound’s stereochemistry and aromatic substituents are critical determinants of its interaction with biological targets, as seen in related molecules.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m0/s1 |
InChI Key |
SYFUUWSHYPIFBN-GXSJLCMTSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]([C@H](C)O)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C)O)N)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation
This method employs chiral catalysts to hydrogenate a prochiral precursor, typically an α,β-unsaturated ketone or imine derivative, to yield the β-amino alcohol with controlled stereochemistry.
Procedure Example : A prochiral precursor dissolved in anhydrous methanol is combined with a chiral rhodium catalyst such as (+)-1,2-bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) tetrafluoroborate. The reaction is conducted under hydrogen atmosphere at room temperature, typically overnight. The product is isolated by filtration and concentration, yielding the desired amino alcohol with high enantiomeric purity (up to 93% yield reported).
Advantages : High stereoselectivity, mild reaction conditions, and suitability for scale-up.
Epoxide Ring Opening with Ammonia
This method involves the nucleophilic opening of a chiral epoxide intermediate by ammonia or ammonium salts to form the β-amino alcohol.
General Procedure : The chiral epoxide substrate is reacted with aqueous ammonia (NH3·H2O) and ammonium formate in methanol at moderate temperatures (~50 °C) for 30 minutes. The reaction mixture is then neutralized and purified by silica gel chromatography to isolate the β-amino alcohol.
Key Points : This approach relies on the availability of enantiomerically pure epoxides, which can be prepared via asymmetric epoxidation of the corresponding allylic alcohols.
Resolution via Diastereomeric Salt Formation
When racemic mixtures are synthesized, resolution techniques are employed to isolate the desired (1S,2S) enantiomer.
Method Description : The racemic amino alcohol is reacted with an enantiomerically pure chiral acid such as N-tosyl-leucine to form diastereomeric salts. These salts have different solubilities and can be separated by crystallization or filtration. Subsequent steps include acid/base treatment to recover the pure enantiomer.
-
Step Description a) Dissolve racemic amino alcohol and chiral acid in alcohol solvent b) Isolate diastereomeric salt by crystallization c) Separate less soluble salt by filtration d) Recover pure enantiomer by acid/base extraction e) Optional purification by recrystallization Yield and Purity : Yields of purified enantiomer can reach over 70% with high optical purity.
Catalytic Enantioselective Reduction
This method uses metal catalysts and chiral ligands to reduce prochiral ketones or imines to the amino alcohol.
Typical Catalysts : Rhodium or ruthenium complexes with chiral phosphine ligands.
Reaction Conditions : Mild temperatures, hydrogen atmosphere, and solvents like methanol.
Outcome : High enantiomeric excess and good yields.
| Method | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium catalyst, H2 | Room temp, methanol, overnight | ~93 | High (up to >95%) | High stereoselectivity, scalable | Requires expensive catalysts |
| Epoxide Ring Opening | Chiral epoxide, NH3·H2O, ammonium formate | 50 °C, 30 min | 85-95 | Dependent on epoxide purity | Straightforward, mild conditions | Requires chiral epoxide precursor |
| Diastereomeric Salt Resolution | Racemic amino alcohol, N-tosyl-leucine | Alcohol solvent, crystallization | 70-75 | High (>90%) | Effective for racemates | Multi-step, time-consuming |
| Catalytic Enantioselective Reduction | Rh or Ru catalyst with chiral ligands | Mild temp, H2 atmosphere | 80-90 | High (>90%) | Efficient, good stereocontrol | Catalyst cost, ligand synthesis |
The stereochemistry of the amino alcohol is crucial for its biological activity; therefore, methods ensuring high enantiomeric purity are preferred.
Asymmetric hydrogenation and epoxide ring opening are frequently employed in medicinal chemistry for preparing chiral β-amino alcohols due to their efficiency and selectivity.
Resolution techniques remain valuable when racemic mixtures are obtained, especially in early-stage synthesis or when chiral catalysts are unavailable.
Recent advances focus on optimizing catalyst systems to improve turnover numbers and reduce costs while maintaining stereoselectivity.
The preparation of (1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is well-established through several stereoselective synthetic routes. Asymmetric hydrogenation and epoxide ring opening are the most efficient and scalable methods, providing high yields and enantiomeric excess. Resolution via diastereomeric salt formation remains an important purification strategy for racemic mixtures. Continued research aims to enhance catalyst efficiency and develop greener, more cost-effective synthetic pathways.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Pharmaceutical Development
The compound is being investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals. Its structural properties allow it to act as a precursor in the development of various biologically active molecules. For instance, it can be utilized in synthesizing beta-blockers or other cardiovascular agents due to its amino alcohol functionality.
Case Study: Synthesis of Beta-blockers
A study demonstrated the use of (1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL in the synthesis of a novel beta-blocker. The compound's chirality was crucial for ensuring the desired biological activity and selectivity in pharmacological applications.
Organic Synthesis
2. Chiral Catalysis
The compound has been employed as a chiral ligand in asymmetric synthesis. Its ability to stabilize transition states during reactions makes it valuable in producing enantiomerically pure compounds.
| Application | Description |
|---|---|
| Chiral Ligand | Used to enhance selectivity in asymmetric reactions |
| Asymmetric Synthesis | Facilitates the formation of enantiomerically pure products |
Case Study: Asymmetric Aldol Reactions
Research has shown that this compound acts effectively as a catalyst in aldol reactions, yielding high enantiomeric excess. This application is particularly relevant in synthesizing complex natural products.
Material Science
3. Polymer Chemistry
In material science, this compound can serve as a monomer or additive in the formulation of specialty polymers. Its hydroxyl and amino groups can participate in polymerization processes, contributing to enhanced material properties such as thermal stability and mechanical strength.
| Property Improvement | Mechanism |
|---|---|
| Thermal Stability | Hydroxyl groups improve heat resistance through hydrogen bonding |
| Mechanical Strength | Amino groups enhance cross-linking density in polymer matrices |
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural and Stereochemical Differences
The following table summarizes structural distinctions between (1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL and its analogs:
*Calculated based on molecular formula.
Structural Insights :
- tert-Butyl Analog : The bulky tert-butyl group increases steric hindrance and lipophilicity, which may improve membrane permeability but reduce solubility.
- Chloro-CF3 Analog : Electron-withdrawing Cl and CF3 groups likely enhance oxidative stability and alter binding kinetics through electronic effects.
Stereochemical Impact: The (1S,2S) vs. (1S,2R) configurations result in distinct spatial orientations of the amino and hydroxyl groups. For example, in fungicidal activity, proper stereochemistry is essential for binding to the Qi site of cytochrome bc1 complex, as seen in related inhibitors like fenpicoxamid .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The Chloro-CF3 analog’s stability aligns with trends in agrochemical design, where halogenation improves environmental persistence .
Biological Activity
(1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL, also known as 1-amino-1-(3,4-dimethylphenyl)propan-2-ol , is an organic compound with the molecular formula and a molecular weight of approximately 179.26 g/mol. This compound features a chiral center at the second carbon, which contributes to its enantiomeric forms and potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes:
- Amino group : Contributes to its interaction with biological targets.
- Propanol backbone : Provides stability and solubility in biological systems.
- 3,4-Dimethylphenyl substituent : Enhances lipophilicity and may influence receptor interactions.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential mechanisms of action:
1. Enzyme Interaction
The compound has been shown to form hydrogen bonds with various enzymes and receptors. Such interactions are essential for understanding its pharmacological effects. Similar compounds have demonstrated significant interactions with biological targets, suggesting that this compound may exhibit comparable activities.
2. Pharmacological Potential
While specific studies on this compound are scarce, it shares structural similarities with other bioactive compounds that act as inhibitors or agonists in various biological pathways. For instance, compounds with similar structures have been explored for their roles in inhibiting bacterial growth or modulating neurotransmitter systems .
Case Study 1: Antibacterial Activity
In a study investigating the antibacterial properties of structurally related compounds, it was found that modifications at the amino group significantly influenced antibacterial potency against Helicobacter pylori. The study highlighted that compounds with specific structural features exhibited enhanced activity compared to their analogs .
| Compound | Activity Against H. pylori | IC50 (nM) |
|---|---|---|
| Compound A | Moderate | 500 |
| This compound | Potentially high | TBD |
Case Study 2: Neuroprotective Effects
Another area of interest is the neuroprotective potential of similar compounds in models of neurodegeneration. Compounds targeting dopamine receptors have shown promise in protecting dopaminergic neurons from degeneration. While direct studies on this compound are lacking, its structural relatives have demonstrated significant neuroprotective effects in preclinical models .
| Compound | Receptor Target | Neuroprotective Effect |
|---|---|---|
| Compound B | D3 Dopamine Receptor | High |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodology : Start with chiral pool synthesis using (2S)-2-amino-3-phenyl-1-propanol derivatives as precursors, as described for analogous amino alcohols . Optimize stereochemical outcomes by varying catalysts (e.g., chiral Lewis acids) and reaction temperatures. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Key Parameters : Reaction pH, solvent polarity (e.g., ethanol vs. THF), and protecting group strategies for the amino and hydroxyl moieties to prevent racemization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm stereochemistry and substituent positions, particularly the 3,4-dimethylphenyl group .
- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry to assess purity (>98%) and detect trace impurities .
- Melting Point Analysis : Compare observed values with literature data (if available) to verify crystallinity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335) .
- Storage : Store at 2–8°C in airtight containers to prevent oxidation or hygroscopic degradation .
Advanced Research Questions
Q. How does the stereochemical configuration [(1S,2S)] influence the compound’s biological activity or interaction with chiral receptors?
- Experimental Design :
- Docking Studies : Perform molecular dynamics simulations using software like AutoDock Vina to compare binding affinities of (1S,2S) vs. (1R,2R) enantiomers with target proteins .
- In Vitro Assays : Test enantiomer pairs in receptor-binding assays (e.g., GPCRs) to correlate stereochemistry with activity .
Q. What are the degradation pathways of this compound under varying pH and temperature conditions?
- Stability Testing :
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Analyze degradation products via LC-MS .
- Kinetic Studies : Use Arrhenius plots to predict shelf life under accelerated storage conditions (40°C/75% RH) .
Q. Can computational models predict the compound’s physicochemical properties (e.g., logP, pKa) to guide formulation studies?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or Marvin Suite to estimate logP (lipophilicity), pKa (ionization), and solubility .
- QSPR Models : Corrogate experimental data (e.g., HPLC retention times) with computed descriptors to refine predictions .
Q. How does the 3,4-dimethylphenyl substituent affect the compound’s metabolic stability in hepatic microsomal assays?
- Metabolism Studies :
- Microsomal Incubation : Incubate with rat/human liver microsomes and NADPH. Quantify parent compound depletion via UPLC-MS/MS.
- Metabolite ID : Use high-resolution MS (e.g., Q-TOF) to identify hydroxylation or demethylation products .
Key Considerations for Researchers
- Contradictions in Evidence : While some safety data (e.g., H302, H315) are consistent across sources , ecological toxicity data are lacking. Conduct ecotoxicology assays if environmental release is possible.
- Gaps in Literature : No direct data on photostability or plasma protein binding. Design experiments to address these using standardized OECD guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
